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Compound of Interest

Compound Name: Shizukaol D

Cat. No.: B1180803

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms
underlying the pro-apoptotic effects of Shizukaol D, a dimeric sesquiterpene isolated from
Chloranthus serratus. The content herein is synthesized from peer-reviewed research, focusing
on the compound's impact on signaling pathways in cancer cells, particularly human liver
cancer. This document details the established inhibitory effects on the Wnt/(3-catenin pathway,
presents quantitative data on its cytotoxic activity, outlines key experimental protocols, and
visualizes the involved molecular interactions and workflows.

Core Mechanism of Action

Shizukaol D exerts its anti-cancer effects by inducing apoptosis in human liver cancer cells.
The primary mechanism identified is the potent inhibition of the canonical Wnt/p-catenin
signaling pathway.[1][2] This pathway is crucial for cell proliferation and survival, and its
dysregulation is a hallmark of many cancers.[2] Shizukaol D treatment leads to a reduction in
the expression of key Wnt pathway components, which in turn suppresses the transcription of
target genes responsible for cell growth and proliferation, ultimately leading to programmed cell
death.[2]

Quantitative Data on Bioactivity

The cytotoxic and anti-proliferative effects of Shizukaol D have been quantified in various
human liver cancer cell lines. The data is summarized below for easy comparison.
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Table 1: IC50 Values of Shizukaol D in Human Liver
Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined following treatment with
Shizukaol D for 48 hours.

Cell Line IC50 (umoliL)
Focus 6.26 £ 0.85
SMMC-7721 8.82 +1.66
SK-HEP1 9.25+0.57
QGY-7703 14.17 £1.93
HepG2 >50

Data sourced from Tang et al., 2016.[2][3]

Table 2: Summary of Dose- and Time-Dependent Effects

Assay Type Cell Lines Observations

A significant decrease in cell
viability was observed with

Cell Viability (CCK-8) Focus, SMMC-7721 increasing concentrations of
Shizukaol D (0-50 ymol/L) over
24, 48, and 72 hours.[4]

The number and size of
colonies were markedly
Colony Formation SMMC-7721 reduced in a dose-dependent
manner with Shizukaol D
treatment (0-25 pmol/L).[4]

Signaling Pathways
Established Pathway: Inhibition of Wnt/-Catenin
Signaling
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Shizukaol D disrupts the Wnt signaling cascade, leading to the degradation of 3-catenin and
preventing its translocation to the nucleus. This action inhibits the transcription of Wnt target
genes like c-myc and cyclin D1, which are critical for cell proliferation.[2] Western blot analyses
have confirmed that Shizukaol D treatment reduces the protein levels of 3-catenin, Dishevelled
2 (DvlI2), and Axin2, and decreases the phosphorylation of the LRP6 co-receptor.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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